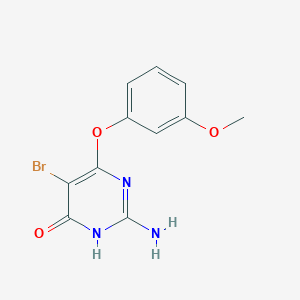![molecular formula C12H14N4O B5547832 2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)
2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazoloquinazolinones involves various strategies, including the cyclization of aminoquinazolinones with different one-carbon donors. For instance, Alagarsamy and Pathak (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones by cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with various one-carbon donors, demonstrating the versatility of aminoquinazolinones as precursors in the synthesis of triazoloquinazolinones (Alagarsamy & Pathak, 2007).
Molecular Structure Analysis
The molecular structure of triazoloquinazolinones is characterized by a triazole ring fused to a quinazolinone backbone. This unique arrangement contributes to the compound's chemical reactivity and potential biological activities. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are commonly employed to elucidate the molecular structures of these compounds, as demonstrated in various studies.
Chemical Reactions and Properties
Triazoloquinazolinones undergo a range of chemical reactions, including cyclocondensation, alkylation, and acylation. For example, Mousavi et al. (2015) described an efficient synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives through a three-component reaction, highlighting the compound's reactivity and potential for generating diverse derivatives (Mousavi et al., 2015).
Scientific Research Applications
Synthesis and Binding Activity
The synthesis of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones demonstrated compounds with high affinity for the benzodiazepine receptor, indicating potential therapeutic applications. Specifically, a compound in this series showed a binding affinity comparable to known benzodiazepine antagonists, suggesting its utility in pharmacological research related to the central nervous system (Francis et al., 1991)(Francis et al., 1991).
Antihypertensive Activity
A novel series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones demonstrated significant in vivo antihypertensive activity. This finding is particularly interesting for the development of new treatments for hypertension, showcasing the compound's potential as a lead for further drug development (Alagarsamy & Pathak, 2007)(Alagarsamy & Pathak, 2007).
Antioxidant Activity
A series of 6,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-ones were synthesized and evaluated for their antioxidant activity. This study highlights the potential of these compounds as antioxidants, which could have implications for the development of therapies for diseases associated with oxidative stress (Sompalle & Roopan, 2016)(Sompalle & Roopan, 2016).
Antimicrobial and Antifungal Activity
The synthesis and evaluation of 2-hetaryl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones revealed compounds with notable antimicrobial and antifungal activities. These findings suggest the potential of these compounds in the development of new antimicrobial and antifungal therapies, contributing to the fight against resistant strains of bacteria and fungi (Bilyi et al., 2013)(Bilyi et al., 2013).
Anticancer Activity
The development and evaluation of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines provided insights into their potential as anticancer agents. This research underscores the compounds' efficacy in inhibiting the growth of various cancer cell lines, highlighting their significance in the development of new anticancer drugs (Kovalenko et al., 2012)(Kovalenko et al., 2012).
properties
IUPAC Name |
2,6,6-trimethyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-13-11-14-9-4-12(2,3)5-10(17)8(9)6-16(11)15-7/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBNUXWXZBSVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)
![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)




![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)
![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)
![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)

![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)